![molecular formula C18H15N3O5 B2653427 N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-2-(4-甲氧基苯基)乙酰胺 CAS No. 922018-93-7](/img/structure/B2653427.png)
N-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)-2-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound was synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized . For instance, a related compound was found to be a semisolid with a yield of 64% .科学研究应用
抗惊厥评估
纳特等人(2021 年)进行的研究探索了功能化芳基恶二唑胺和苯并噻唑乙酰胺的吲哚啉衍生物的合成和抗惊厥评估。这些化合物经过设计、合成并使用各种模型评估了抗惊厥活性。其中一种衍生物显示出显着的抗惊厥活性,突出了这些化合物在癫痫治疗中的潜在治疗应用 (纳特等人,2021 年)。
抗菌和抗肿瘤剂
卡亚等人(2017 年)的一项研究重点是设计和合成新的 1,3,4-恶二唑-苯并噻唑和腙衍生物作为有前景的化疗剂。对这些化合物的体外抗菌活性针对各种细菌和真菌进行了评估,并对它们对人肿瘤细胞系的抗增殖活性进行了评估。该研究确定了对肿瘤细胞系具有高抑制活性的化合物,表明它们作为化疗剂的潜力 (卡亚等人,2017 年)。
抗氧化和抗炎化合物
另一项研究重点介绍了新型 2-(2,4-二氧代-1,3-噻唑烷-5-基)乙酰胺的合成,这些化合物具有抗氧化和/或抗炎特性。对这些衍生物的抗炎和抗氧化活性进行了评估,展示了此类化合物在管理炎症性疾病和氧化应激相关疾病中的治疗潜力 (科皮雷迪等人,2013 年)。
未来方向
属性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-5-2-11(3-6-13)8-16(22)19-18-21-20-17(26-18)12-4-7-14-15(9-12)25-10-24-14/h2-7,9H,8,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUHIASULWAYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。